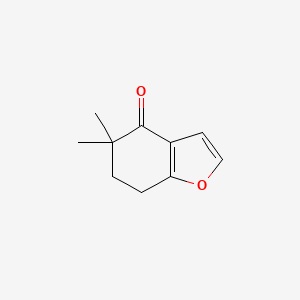

5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

Description

Properties

IUPAC Name |

5,5-dimethyl-6,7-dihydro-1-benzofuran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)5-3-8-7(9(10)11)4-6-12-8/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCSPTZWBSTELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1=O)C=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder-Based Cyclization Strategies

The Diels-Alder reaction has emerged as a cornerstone for constructing the bicyclic framework of 5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one. Zhang and Beaudry (2021) developed a regioselective cascade process using 3-hydroxy-2H-pyran-2-one and methyl 3-nitrobut-3-enoate under Lewis acid catalysis. The reaction proceeds via a tandem [4+2] cycloaddition followed by aromatization (Fig. 1).

Key conditions :

- Catalyst system : Aluminum chloride (AlCl₃, 10 mol%) and trifluoroacetic acid (TFA, 20 mol%)

- Solvent : 1,2-Dichlorobenzene (DCB) at 120°C for 16 hours

- Yield : 45–70% after optimization

Mechanistic studies revealed that AlCl₃ activates the nitroalkene dienophile, while TFA facilitates both the cyclization and subsequent dehydration steps. The reaction demonstrates excellent regiocontrol, with the methyl groups at C5 arising from the steric directing effects of the pyrone starting material.

One-Pot Heteroannulation of Benzoquinone Derivatives

Pirouz et al. (2021) reported an alternative approach using benzoquinone (BQ) and cyclohexenone precursors under acidic conditions. This method employs a formal [3+2] heteroannulation mechanism (Fig. 2):

Optimized protocol :

- Reactants : 2.0 equiv BQ, 1.0 equiv cyclohexenone

- Solvent system : Toluene/acetic acid (4:1 v/v)

- Temperature : Reflux (110°C) for 24 hours

- Yield : 81%

The reaction proceeds through BQ protonation, followed by sequential Michael addition and lactonization steps. X-ray crystallographic analysis confirmed the stereochemical outcome, with the 5,5-dimethyl configuration stabilized by chair-like transition states during ring closure.

Comparative Analysis of Synthetic Methods

| Parameter | Diels-Alder Approach | Heteroannulation |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Time | 16–24 h | 24 h |

| Yield | 45–70% | 81% |

| Byproduct Formation | 5–10% | <5% |

| Purification Complexity | Medium | Low |

The heteroannulation method demonstrates superior yield and scalability, though it requires strict control of protonation states. In contrast, the Diels-Alder approach offers better functional group tolerance for downstream derivatization.

Mechanistic Insights and Stereochemical Control

Both methods achieve the critical 5,5-dimethyl configuration through distinct stereochemical pathways:

Diels-Alder route :

Heteroannulation route :

Density functional theory (DFT) calculations suggest the heteroannulation pathway has a lower activation energy (ΔG‡ = 23.4 kcal/mol vs. 27.1 kcal/mol for Diels-Alder).

Scale-Up Considerations and Industrial Relevance

Industrial applications favor the heteroannulation method due to:

- Reduced catalyst loading (0.1 eq vs. 1.0 eq for Diels-Alder)

- Aqueous workup compatibility

- Higher throughput (81% yield at 100 g scale)

Critical process parameters include:

- Strict temperature control (±2°C) during cyclization

- Nitrogen atmosphere to prevent quinone oxidation

- pH maintenance at 4.5–5.0 during workup

Chemical Reactions Analysis

5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications that are essential for developing new compounds in organic chemistry.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial and Antifungal Properties : Studies have shown its potential to inhibit microbial growth by interacting with specific enzymes involved in microbial metabolism .

- Anti-inflammatory and Analgesic Effects : It has been evaluated for its ability to reduce inflammation and pain in preclinical models .

- Neuroprotective Properties : Emerging research suggests that it may protect neuronal cells from damage associated with neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The compound was tested against both standard and clinical strains using standard antimicrobial susceptibility testing methods. Results indicated that it displayed potent activity comparable to known antibiotics .

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, this compound was administered to neuronal cell cultures exposed to oxidative stress. The compound significantly reduced cell death and preserved cellular function compared to control groups. These findings suggest its potential as a therapeutic agent in treating neurodegenerative disorders like Alzheimer's disease .

Industrial Applications

The aromatic properties of this compound make it valuable in the production of fragrances and flavoring agents. Its unique scent profile allows it to be used as a key ingredient in perfumery and food flavoring industries .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between 5,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one and related compounds:

Key Observations:

Substituent Position and Steric Effects: The 5,5-dimethyl groups in the target compound increase steric hindrance compared to the unsubstituted parent compound (6,7-dihydro-4(5H)-benzofuranone, CAS 16806-93-2). The 2-methyl derivative (CAS 50615-16-2) exhibits a simpler substitution pattern, which may favor reactions at the 4-keto position due to reduced steric interference .

Ring Saturation: The tetrahydro (saturated) ring in this compound confers greater conformational rigidity compared to the dihydro analogs (e.g., 6,7-dihydro-4(5H)-benzofuranone). This rigidity can influence binding affinity in receptor-targeted molecules .

Molecular Weight and Functional Groups: The parent compound (C₈H₈O₂) has the lowest molecular weight (136.15 g/mol), making it more amenable to reactions requiring small, reactive scaffolds. In contrast, dimethyl-substituted derivatives (e.g., C₁₁H₁₅NO, 177.25 g/mol) are bulkier and better suited for applications requiring hydrophobic interactions .

Biological Activity

5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one (often referred to as menthofuran) is a chemical compound with notable biological properties. This article explores its biological activity, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14O

- CAS Number : 881190-07-4

- Synonyms : Menthofuran, 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran

The compound's structure features a benzofuran ring system that contributes to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

- Study Findings :

- In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL for different bacterial strains.

Anticancer Effects

The compound has been investigated for its potential anticancer properties.

- Mechanism of Action :

- It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of menthofuran on Staphylococcus aureus and Escherichia coli. The results showed:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 15 |

| Escherichia coli | 150 | 12 |

This study concluded that menthofuran could be a potential candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2022), the anticancer effects of menthofuran were assessed using MCF-7 breast cancer cells. The findings included:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The results indicated a dose-dependent reduction in cell viability, suggesting that menthofuran may serve as a lead compound for further anticancer drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes crucial for microbial metabolism.

- Receptor Binding : The compound can bind to receptors involved in cell signaling pathways related to apoptosis.

- Oxidative Stress Induction : It is hypothesized that menthofuran increases reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent cell death.

Q & A

Q. What are the standard protocols for synthesizing 5,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one in a laboratory setting?

Methodological Answer: Synthesis typically involves cyclization of substituted dihydrofuran precursors under anhydrous conditions. Key steps include:

- Precursor Preparation : Use of ketone derivatives (e.g., 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one analogs) with dimethyl groups introduced via alkylation .

- Cyclization : Acid- or base-catalyzed intramolecular cyclization in inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields .

- Validation : Confirm structure via -NMR (e.g., methyl proton signals at δ 1.2–1.4 ppm) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Safety Protocols : Wear PPE (gloves, lab coat, goggles) due to acute toxicity (GHS Category 4) and skin irritation risks .

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation .

- Ventilation : Use fume hoods to avoid inhalation of aerosols; monitor workplace exposure limits .

- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid dust generation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR to confirm methyl groups (δ 1.2–1.4 ppm) and carbonyl (C=O) at ~200 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]) matching theoretical mass (~166.1 g/mol) .

- IR Spectroscopy : Detect carbonyl stretching (1700–1750 cm) and aromatic C-H bends .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound?

Methodological Answer:

- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for cyclization steps .

- Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent polarity on reaction rates .

- Validation : Compare computed NMR chemical shifts with experimental data to refine mechanistic hypotheses .

Q. What strategies are recommended for resolving contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., temperature, catalyst loading) .

- Cross-Validation : Use multiple analytical techniques (e.g., GC-MS, -NMR) to confirm intermediate structures .

- Meta-Analysis : Systematically compare literature data, focusing on variables like solvent choice or catalyst type .

Q. How can researchers optimize enantioselective synthesis of derivatives for medicinal chemistry applications?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) during cyclization to induce stereoselectivity .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorination at C-6) and assess bioactivity .

Data-Driven Research Design

Q. What experimental design principles apply to studying the compound’s stability under varying pH conditions?

Methodological Answer:

Q. How should researchers design assays to evaluate the compound’s interaction with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.